molecular formula C19H20ClNO6S B11693802 2,4-Diethyl 5-[2-(2-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate

2,4-Diethyl 5-[2-(2-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11693802
M. Wt: 425.9 g/mol
InChI Key: KIDPDNQHEGHWRJ-UHFFFAOYSA-N
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Description

2,4-Diethyl 5-[2-(2-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethyl 5-[2-(2-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the acylation of thiophene derivatives followed by the introduction of the chlorophenoxyacetamido group. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene. The process may also involve steps like esterification and amide formation under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and impurities. Solvent recovery systems and waste management protocols are also integral to the industrial synthesis process to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,4-Diethyl 5-[2-(2-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives .

Scientific Research Applications

2,4-Diethyl 5-[2-(2-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Diethyl 5-[2-(2-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate signaling pathways by interacting with receptors on cell surfaces, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diethyl 5-[2-(2-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities and chemical reactivity. Its thiophene core, coupled with the chlorophenoxyacetamido moiety, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C19H20ClNO6S

Molecular Weight

425.9 g/mol

IUPAC Name

diethyl 5-[[2-(2-chlorophenoxy)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C19H20ClNO6S/c1-4-25-18(23)15-11(3)16(19(24)26-5-2)28-17(15)21-14(22)10-27-13-9-7-6-8-12(13)20/h6-9H,4-5,10H2,1-3H3,(H,21,22)

InChI Key

KIDPDNQHEGHWRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=CC=CC=C2Cl

Origin of Product

United States

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